![molecular formula C7H6FNO2 B1609903 4-Nitrobenzylfluoride CAS No. 500-11-8](/img/structure/B1609903.png)
4-Nitrobenzylfluoride
Overview
Description
4-Nitrobenzylfluoride is an organic compound with the molecular formula C7H6FNO2 It is characterized by a benzene ring substituted with a nitro group (-NO2) at the para position and a fluoromethyl group (-CH2F) at the benzyl position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzylfluoride can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-nitrobenzyl chloride with a fluoride source such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide. The reaction typically proceeds under mild heating conditions to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzylfluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyl position can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide, mild heating.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Major Products:
Nucleophilic Substitution: Various substituted benzyl derivatives.
Reduction: 4-Aminobenzylfluoride.
Oxidation: 4-Nitrobenzaldehyde or 4-nitrobenzoic acid.
Scientific Research Applications
Medicinal Chemistry Applications
4-Nitrobenzylfluoride serves as a versatile building block in the synthesis of pharmaceuticals. Its nitro and fluoride groups can be manipulated to create various derivatives with potential biological activity.
1.1 Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of inhibitors for various enzymes. For example, derivatives of this compound have been studied for their ability to inhibit enteropeptidase, an enzyme linked to obesity treatment. In a study, several compounds derived from this compound were tested for their inhibitory activity against human enteropeptidase, with varying degrees of effectiveness measured by IC50 values (the concentration required to inhibit 50% of enzyme activity) .
Table 1: Inhibitory Activities of this compound Derivatives
Compound | IC50 (nM) | Fecal Protein Output (fold of control) | Stability at pH 1.2/6.8 (%) |
---|---|---|---|
4a | 32 | 0.97 | 2.8/5.8 |
4b | 13 | 0.82 | 3.9/8.6 |
4c | 65 | 0.88 | NT |
1.2 Drug Development
The compound's structure allows for modifications that enhance pharmacological properties, making it a candidate for drug development targeting metabolic disorders and other diseases . The electron-withdrawing nature of the nitro group can increase the reactivity of the compound, leading to more potent inhibitors.
Material Science Applications
In addition to its medicinal uses, this compound is also relevant in material science, particularly in the development of functional materials.
2.1 Photochemical Applications
The compound can undergo photochemical reactions, making it useful in creating photoresponsive materials. When exposed to light, derivatives can change their chemical structure, which is valuable in applications such as drug delivery systems and smart materials that respond to environmental stimuli.
Case Study: Photoresponsive Polymer Development
A case study demonstrated the use of a polymer incorporating this compound that exhibited significant changes in properties upon UV exposure. This property was exploited in developing coatings that change color or release drugs when triggered by light .
Analytical Chemistry Applications
This compound is also employed in analytical chemistry as a derivatizing agent.
3.1 Mass Spectrometry
The compound's derivatives are used in mass spectrometry for the analysis of complex mixtures due to their ability to form stable ions under electrospray ionization conditions. The fragmentation pathways of these derivatives provide valuable information about the molecular structure and composition of analytes .
Table 2: Fragmentation Pathways of this compound Derivatives
Pathway | Ion Formed | m/z Value |
---|---|---|
Cleavage of Amide Bond | (4-nitrobenzylidyne) cation | 150 |
Sigma Bond Cleavage | (4-nitrobenzamidic) cation | 167 |
Mechanism of Action
The mechanism of action of 4-nitrobenzylfluoride involves its interaction with various molecular targets depending on the specific application. For instance, in biological systems, its derivatives may inhibit enzyme activity or interfere with cellular processes by binding to specific proteins or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
4-Nitrobenzylchloride: Similar structure but with a chlorine atom instead of fluorine.
4-Nitrobenzylbromide: Similar structure but with a bromine atom instead of fluorine.
4-Nitrobenzylamine: Similar structure but with an amine group instead of fluorine.
Uniqueness: 4-Nitrobenzylfluoride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable intermediate in the synthesis of fluorinated organic compounds, which are often used in pharmaceuticals and agrochemicals for their enhanced biological activity and metabolic stability.
Biological Activity
4-Nitrobenzylfluoride (4-NBF) is a compound of significant interest in biochemical research due to its unique structural properties and reactivity. This article explores the biological activity of 4-NBF, focusing on its interactions with biological systems, its potential applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group () and a fluoride atom attached to a benzyl group. The molecular formula is , and it exhibits distinctive chemical properties that influence its biological interactions.
1. Reactivity with Biological Molecules
4-NBF has been shown to react with various biological molecules, particularly proteins and nucleic acids. The fluoride group can participate in nucleophilic substitution reactions, which can modify protein structures and functions. For instance, studies have indicated that 4-NBF can covalently bond with amino acids containing nucleophilic side chains, such as cysteine or lysine, potentially altering protein activity and stability .
2. Electrochemical Behavior
Research has demonstrated that 4-NBF exhibits unique electrochemical behavior, which can be leveraged for biosensing applications. The compound's radical anions have been shown to be unusually reactive, facilitating electron transfer processes that are critical in various biochemical pathways . This property allows for its use in electrochemical sensors designed to detect specific biomolecules.
Case Study 1: Protein Labeling
In a study focusing on the use of chemical probes for protein labeling, 4-NBF was utilized to selectively label proteins in complex biological mixtures. The labeling efficiency was found to be concentration-dependent, demonstrating that varying the concentration of 4-NBF could significantly enhance the detection of target proteins through fluorescence scanning techniques .
Case Study 2: Radical Anion Formation
Another research effort examined the formation and decay kinetics of radical anions derived from 4-NBF. The study revealed that these radical anions decay rapidly while forming new species, indicating potential pathways for further reactions within biological systems . The research highlighted the importance of understanding these kinetics for applications in drug development and biochemical assays.
Tables of Relevant Research Findings
Applications in Research and Industry
The unique properties of 4-NBF make it a valuable tool in various fields:
- Chemical Biology : Used as a probe for studying protein interactions and modifications.
- Electrochemistry : Serves as a catalyst in reactions such as CO2 reduction, showcasing its potential in environmental applications .
- Biosensing : Its electrochemical behavior facilitates the development of sensitive biosensors for detecting biomolecules.
Properties
IUPAC Name |
1-(fluoromethyl)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFHTFLZNPFBKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CF)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446329 | |
Record name | 4-NITROBENZYLFLUORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500-11-8 | |
Record name | 1-(Fluoromethyl)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-NITROBENZYLFLUORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrobenzyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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